1-(2-Aminoethyl)cyclobutan-1-amine
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Overview
Description
1-(2-Aminoethyl)cyclobutan-1-amine is an organic compound with the molecular formula C6H14N2 It features a cyclobutane ring substituted with an aminoethyl group, making it a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminoethyl)cyclobutan-1-amine can be synthesized through several methods. One common approach involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogen over a metal catalyst such as platinum or nickel, or with lithium aluminum hydride . Another method involves the reductive alkylation of aldehydes and ketones with ammonia or a primary amine in the presence of hydrogen and a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and scalable methodologies. These methods often employ catalysts and reductive agents to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas over metal catalysts are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
1-(2-Aminoethyl)cyclobutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)cyclobutan-1-amine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)cyclopropane-1-amine
- 1-(2-Aminoethyl)cyclopentane-1-amine
- 1-(2-Aminoethyl)cyclohexane-1-amine
Uniqueness
1-(2-Aminoethyl)cyclobutan-1-amine is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with three, five, or six-membered rings. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-(2-aminoethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H14N2/c7-5-4-6(8)2-1-3-6/h1-5,7-8H2 |
InChI Key |
RNXCFNPXGQULQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN)N |
Origin of Product |
United States |
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